Benzoic acid, 3-amino-5-ethoxy-

Overview

Description

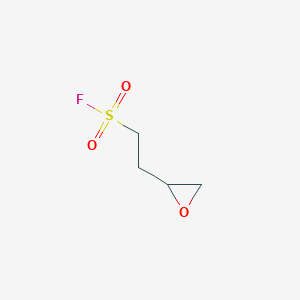

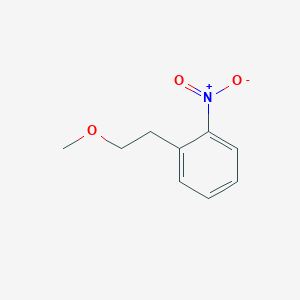

“Benzoic acid, 3-amino-5-ethoxy-” is an organic compound with a molecular formula of C9H11NO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of "Benzoic acid, 3-amino-5-ethoxy-" .Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Scientific Research Applications

Synthesis and Characterization of Schiff Bases

- Schiff bases derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, like 3-ethoxy salicylidene amino benzoic acid (ETSAN), show potential in the development of metal complexes with antibacterial and antifungal properties (Mounika, Pragathi, & Gyanakumari, 2010).

Biosynthesis in Natural Products

- 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for several natural products, including ansamycins and mitomycins, highlighting its role in biosynthetic pathways (Kang, Shen, & Bai, 2012).

Structural Studies of Alkoxy-Substituted Benzoic Acids

- Research into the crystalline structure of alkoxy-substituted benzoic acids, such as 3,5-di(ethoxy)benzoic acid, contributes to understanding their molecular features and packing arrangements (Raffo et al., 2014).

Cardiotropic Drug Development

- Preclinical studies of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben) have indicated its potential as a cardiotropic drug with a positive safety profile, justifying phase I clinical trials (Ivkin & Karpov, 2022).

Chemical Synthesis of Esters

- Alkyl amino alkanol esters of p-ethoxy benzoic acid have been synthesized, with properties studied for pharmaceutical purposes (Millikan & Wade, 1964).

Environmental Applications

- Modified activated carbon using 3-aminophenol and 2-hydroxy-5-methoxy benzoic acid has been investigated for the removal of cobalt from aqueous solutions, demonstrating its potential in environmental remediation (Gunjate et al., 2020).

Polyaniline Doping

- Benzoic acid and its derivatives, such as 3-aminobenzoic acid, have been used as dopants for polyaniline, influencing its electrical properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

Complexing Ability in Ligand Synthesis

- The synthesis of benzoic acid derivatives like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids demonstrates their role as ligands in forming metal complexes (Kudyakova et al., 2009).

Antimicrobial and Anti-Proliferative Research

- Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been evaluated for their antimicrobial and anti-proliferative potential, indicating their therapeutic applications (Zarafu, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-amino-5-ethoxybenzoic acid are currently unknown. The compound is structurally similar to aminosalicylic acid, which is known to target Mycobacterium tuberculosis . .

Mode of Action

Aminosalicylic acid, a structurally similar compound, is known to inhibit the synthesis of folic acid in Mycobacterium tuberculosis

Biochemical Pathways

Given the potential similarity to aminosalicylic acid, it might affect the folic acid synthesis pathway . .

properties

IUPAC Name |

3-amino-5-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWJCPGVGKCUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)

![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)